

A Comprehensive Spectroscopic Guide to 6-Methoxy-3-methylisoquinoline

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Compound of Interest

Compound Name: 6-Methoxy-3-methylisoquinoline

Cat. No.: B169585

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This technical guide provides an in-depth analysis of the spectral data for **6-methoxy-3-methylisoquinoline**, a key heterocyclic scaffold in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on a multi-pronged analytical approach. Here, we synthesize data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a definitive spectral fingerprint of this compound. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the structure of **6-methoxy-3-methylisoquinoline**.

Molecular Structure and Analytical Significance

The unequivocal identification of a synthesized molecule is the bedrock of all subsequent scientific investigation. For **6-methoxy-3-methylisoquinoline**, its unique arrangement of aromatic rings, a nitrogen heteroatom, and functional groups (methoxy and methyl) gives rise to a distinct and predictable set of signals across various spectroscopic platforms. Understanding these signals is crucial for confirming synthesis success, assessing purity, and predicting chemical behavior.

Below is the chemical structure with standardized numbering for the isoquinoline ring system, which will be used for all spectral assignments throughout this guide.

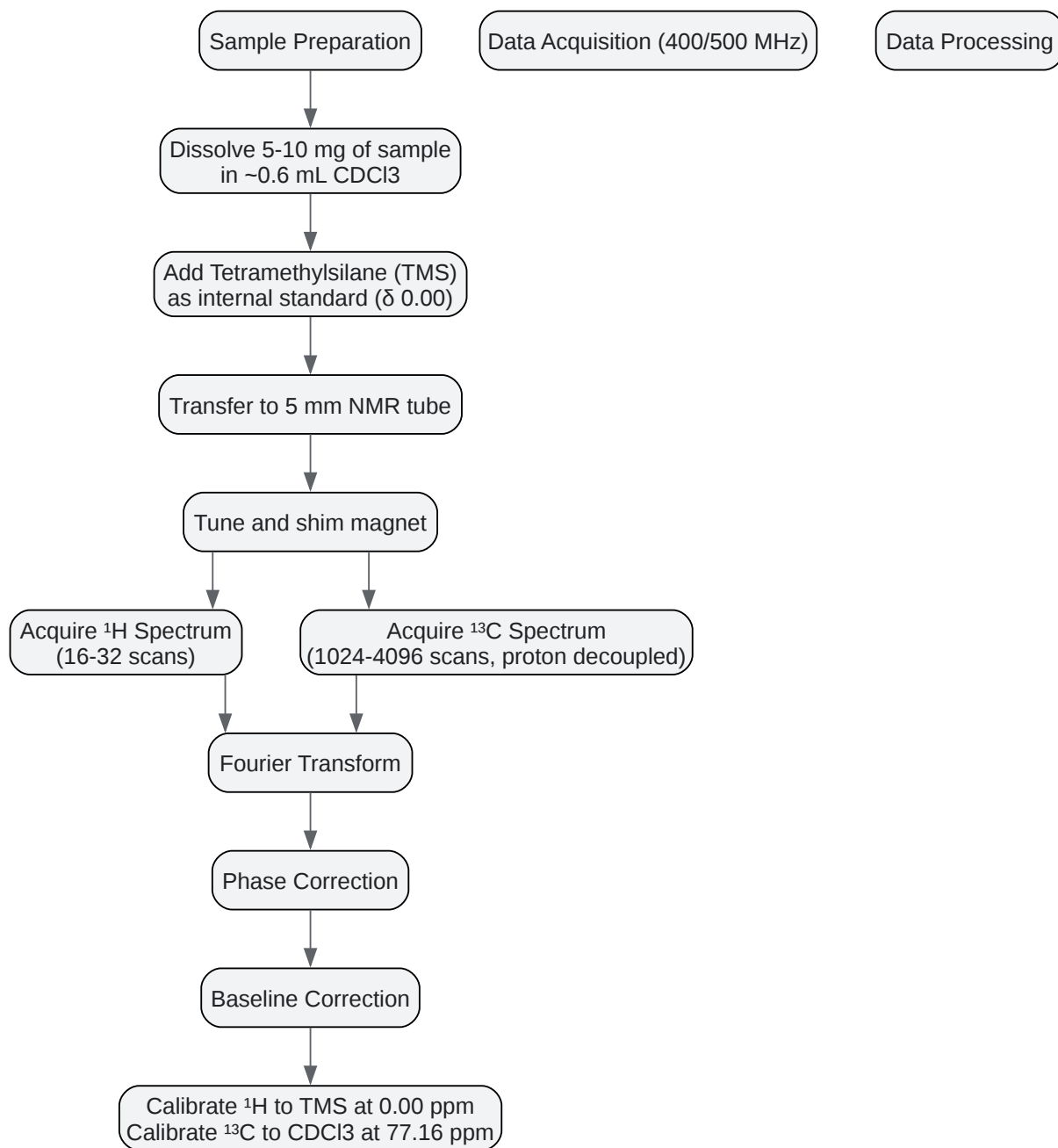
Caption: Structure of **6-Methoxy-3-methylisoquinoline** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

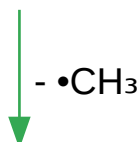
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR provide precise information about the chemical environment, connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality NMR data for isoquinoline derivatives.



$C_{11}H_{11}NO$
($m/z = 173$)
Molecular Ion



$C_{10}H_8NO$
($m/z = 158$)



C_9H_8N
($m/z = 130$)

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